7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C16H14BrN5O2S2 and a molecular weight of 452.354 g/mol . This compound is notable for its unique structure, which combines a benzothiazole moiety with a purine derivative, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 8-bromo-1,3-dimethylxanthine with 2-(1,3-benzothiazol-2-ylsulfanyl)ethylamine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Compared to other similar compounds, 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of a benzothiazole and a purine derivative. Similar compounds include:
2-{[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]sulfanyl}-1,3-benzothiazole: Another benzothiazole derivative with similar chemical properties.
1-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide: A compound with a similar structure but different functional groups, leading to distinct biological activities.
Properties
CAS No. |
476482-01-6 |
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Molecular Formula |
C16H14BrN5O2S2 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H14BrN5O2S2/c1-20-12-11(13(23)21(2)16(20)24)22(14(17)19-12)7-8-25-15-18-9-5-3-4-6-10(9)26-15/h3-6H,7-8H2,1-2H3 |
InChI Key |
ZFSUVSHTEIIOHK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3 |
solubility |
not available |
Origin of Product |
United States |
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